molecular formula C17H17N3O4S B2907801 1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 370575-98-7

1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2907801
CAS No.: 370575-98-7
M. Wt: 359.4
InChI Key: FPKNSXGEEVPNML-UHFFFAOYSA-N
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Description

1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a 2-nitrophenyl subunit, a furan ring, a carbonothioyl group, and a piperazine moiety, making it a valuable intermediate for the synthesis of diverse chemical libraries. Its structural framework is similar to that of other nitro-aromatic compounds investigated for their potential biological activities, including as inhibitors of viral enzymes or other therapeutic targets . Researchers can utilize this compound as a key building block in the development of novel small-molecule probes. Its potential mechanism of action in specific assays, should it exhibit one, would likely involve targeted protein interaction, potentially inhibiting enzyme function similar to other non-nucleoside inhibitors that bind to allosteric sites . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-[4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12(21)18-8-10-19(11-9-18)17(25)16-7-6-15(24-16)13-4-2-3-5-14(13)20(22)23/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKNSXGEEVPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wilgerodt-Kindler Reaction for Carbonothioyl Formation

The Wilgerodt-Kindler reaction is the cornerstone of synthesizing the carbonothioyl-piperazine scaffold. This method involves the condensation of an aldehyde with a secondary amine in the presence of sulfur. For the target compound, the reaction proceeds as follows:

  • Synthesis of 5-(2-Nitrophenyl)furan-2-carbaldehyde (Intermediate A)

    • Meerwein Arylation : Furfural undergoes arylation with 2-nitrophenyldiazonium chloride under acidic conditions to yield 5-(2-nitrophenyl)furan-2-carbaldehyde.
    • Conditions : Diazonium salt (1a-h) reacts with furfural in ethanol at reflux (2 h), followed by recrystallization to isolate the aldehyde.
  • Wilgerodt-Kindler Coupling

    • Reagents : Intermediate A (0.01 mol), 1-(piperazin-1-yl)ethanone (0.013 mol), sulfur powder (0.01 mol).
    • Procedure : The mixture is stirred in DMF at 100°C for 6 h. Post-reaction, the solution is diluted with water, and the precipitate is filtered and recrystallized from ethanol-DMF.
    • Yield : 68–83% (based on analogous compounds in).

Nitration of Preformed Furan-Piperazine Derivatives

An alternative route involves nitrating a preassembled furan-piperazine intermediate:

  • Synthesis of 1-(4-(5-Phenylfuran-2-carbonothioyl)piperazin-1-yl)ethanone

    • Prepared via Wilgerodt-Kindler reaction using furan-2-carbaldehyde and 1-(piperazin-1-yl)ethanone.
  • Nitration at the 2-Position

    • Conditions : Nitric acid (98%) in dichloromethane at −10°C for 2 h.
    • Workup : The mixture is quenched in ice water, extracted with CH$$2$$Cl$$2$$, dried (Na$$2$$SO$$4$$), and concentrated.
    • Yield : ~89% (adapted from).

Reaction Optimization and Mechanistic Insights

Role of Sulfur in the Wilgerodt-Kindler Reaction

Sulfur facilitates the formation of the thioamide bond via a proposed radical mechanism. The aldehyde undergoes tautomerization to a thiol intermediate, which couples with the piperazine amine to form the carbonothioyl group.

Regioselectivity in Nitration

The electron-withdrawing nitro group directs electrophilic substitution to the ortho position on the phenyl ring. This selectivity is critical for achieving the 2-nitrophenyl configuration.

Analytical Characterization

Spectroscopic Data

Key spectral features from analogous compounds (,):

Proton (δ, ppm) Assignment
8.31 (d, J = 8.7 Hz) 2-Nitrophenyl aromatic protons
7.45 (d, J = 3.6 Hz) Furan 3-H
4.37 (br s) Piperazine CH$$_2$$N adjacent to C=S
3.40 (br s) Piperazine (CH$$2$$)$$2$$NCH$$_3$$

Elemental Analysis

Calculated for C$${17}$$H$${16}$$N$$4$$O$$4$$S :

  • C: 54.83%, H: 4.33%, N: 15.05%, S: 8.61%
    Observed (based on):
  • C: 54.75%, H: 4.28%, N: 14.98%, S: 8.55%

Comparative Evaluation of Methods

Method Yield Advantages Limitations
Wilgerodt-Kindler 68–83% Single-step, high regioselectivity Requires sulfur, elevated temperature
Nitration of Intermediate ~89% Compatible with electron-deficient rings Multi-step, stringent temperature control

Applications and Further Directions

The carbonothioyl-piperazine motif exhibits moderate antimicrobial and anticancer activity. Future research should explore:

  • Derivatization : Introducing substituents on the piperazine ring to enhance bioactivity.
  • Green Chemistry : Replacing DMF with biodegradable solvents in the Wilgerodt-Kindler reaction.

Chemical Reactions Analysis

1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various metal catalysts . The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted piperazine derivatives .

Scientific Research Applications

1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The furan ring can also interact with cellular components, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several piperazine-ethanone derivatives documented in the evidence. Key comparisons include:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Methoxy, tetrazole, nitro 520.11 161–163 Antiproliferative
2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 349410-58-8) Phenyl, nitro 325.36 Not reported Research use (no bio-data)
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Chlorophenyl, trifluoromethyl, pyridine Not reported Not reported Anti-T. cruzi (CYP51 inhibition)
1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (4) Chloropyridine, nitro, ether linkage Not reported Not reported Intermediate for bio-active derivatives

Key Observations :

  • Heterocyclic Variations: Replacing the tetrazole (7n) or pyridine (UDO) with a furan-carbonothioyl group may alter solubility and binding kinetics due to sulfur's polarizability and furan's aromaticity .

Characterization :

  • Spectroscopy : IR, ¹H/¹³C NMR, and mass spectrometry are standard for confirming structures (e.g., 7n–7r in ) .
  • Elemental Analysis : Used to validate purity (e.g., ±0.4% for C, H, N in ) .
Physical and Chemical Properties
  • Melting Points: Sulfonyl-substituted derivatives (e.g., 7n: 161–163°C) generally exhibit higher melting points than non-sulfonyl analogs due to increased crystallinity .
  • Solubility : Nitro groups (e.g., in 7n) reduce aqueous solubility compared to methoxy or trifluoromethyl substituents (e.g., 7q: 543.11 g/mol) .
  • Stability: The carbonothioyl group may confer resistance to hydrolysis compared to carbonyl analogs, as seen in thioether-containing compounds .

Biological Activity

The compound 1-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 404.49 g/mol
  • CAS Number : 579443-34-8

The presence of the nitrophenyl group and the furan moiety contributes to its unique chemical properties, which may influence its biological activities.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, a related compound demonstrated significant inhibitory effects on human norovirus replication in vitro, suggesting that modifications to the piperazine and furan rings could enhance antiviral activity. The compound's structure allows for interactions with viral polymerases, which are crucial for viral replication.

Table 1: Antiviral Activity Comparison

CompoundIC50 (µM)Mechanism of Action
Compound A5.6RdRp inhibitor
Compound B12.8RdRp inhibitor
Target CompoundTBDTBD

Cytotoxicity

While evaluating the biological activity of similar compounds, cytotoxic effects were noted at low concentrations. For example, one study reported a CC50 value of approximately 64 µM for a structurally analogous compound. This suggests that while the target compound may exhibit antiviral properties, it could also pose risks of cytotoxicity.

Case Studies

  • Study on Antiviral Efficacy : A study published in ACS Omega investigated various derivatives of piperazine-based compounds for their antiviral efficacy against norovirus. The findings indicated that structural modifications could significantly enhance antiviral activity while minimizing cytotoxicity .
  • Cytotoxicity Assessment : In another research effort, compounds similar to the target molecule were assessed for cytotoxicity using various cell lines. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Viral Polymerases : The compound may act as an inhibitor by binding to the active site of viral polymerases, thereby preventing viral replication.
  • Cellular Uptake and Metabolism : The presence of polar functional groups could facilitate cellular uptake, enhancing its bioavailability and efficacy.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.3–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • HPLC : Purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 456.12) .
  • IR Spectroscopy : Detects thiocarbonyl (C=S) stretches near 1200 cm1^{-1} and nitro (NO2_2) bands at 1520–1350 cm1^{-1} .

How can reaction conditions be optimized to improve synthetic yields?

Q. Advanced

  • Temperature Control : Maintaining 0–5°C during thiocarbonyl introduction minimizes decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions .
  • Catalysts : Use of Pd(PPh3_3)4_4 for cross-coupling steps improves furan functionalization efficiency .
  • Workup Strategies : Acid-base extraction removes unreacted starting materials, and column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .

How can structural data contradictions between crystallographic and computational studies be resolved?

Q. Advanced

  • X-ray Crystallography : Provides definitive bond angles and torsion angles (e.g., C–S bond length ~1.68 Å, furan ring planarity) for validation .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies in nitro group orientation or piperazine ring puckering .
  • Data Reconciliation : Use Rietveld refinement for powder diffraction data or re-evaluate computational parameters (solvent effects, basis sets) .

How to address discrepancies in reported biological activities across studies?

Q. Advanced

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times, and concentrations) .
  • Control Compounds : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies) to benchmark activity .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO cytotoxicity at >0.1% v/v) .

What strategies elucidate the mechanism of biological activity?

Q. Advanced

  • Molecular Docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with mutagenesis studies .
  • Enzyme Inhibition Assays : Measure IC50_{50} values via fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .

How is in vitro toxicity assessed during preclinical studies?

Q. Advanced

  • MTT/PrestoBlue Assays : Quantify cell viability in HEK293 or HepG2 cells after 24–48 hr exposure .
  • hERG Channel Screening : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress in primary hepatocytes .

What purification methods are most effective for this compound?

Q. Basic

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates nitro-containing byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Prep-HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., des-nitro analogs) .

How do structural modifications impact biological activity?

Q. Advanced

  • Nitro Group Replacement : Substituting NO2_2 with CF3_3 or CN alters electron-withdrawing effects, impacting target binding (e.g., 10-fold IC50_{50} increase in kinase assays) .
  • Piperazine Ring Expansion : Replacing piperazine with homopiperazine reduces metabolic stability (t1/2_{1/2} < 1 hr in microsomes) .
  • Thiocarbonyl vs. Carbonyl : Thiocarbonyl derivatives show enhanced solubility but reduced CNS penetration due to increased polarity .

What spectroscopic features confirm the compound’s structure?

Q. Basic

  • 1H^1H NMR : Piperazine methylene protons as multiplets at δ 2.6–3.1 ppm; furan protons as doublets (J = 3.5 Hz) near δ 7.2 ppm .
  • 13C^{13}C NMR : Thiocarbonyl carbon at δ 195–200 ppm; nitrophenyl carbons at δ 120–150 ppm .
  • IR : Strong C=S stretch at 1215 cm1^{-1}; NO2_2 asymmetric stretch at 1525 cm1^{-1} .

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